molecular formula C22H28N2S2 B14241599 2,5-Bis(5-pentylthiophen-2-YL)pyrimidine CAS No. 388616-43-1

2,5-Bis(5-pentylthiophen-2-YL)pyrimidine

Cat. No.: B14241599
CAS No.: 388616-43-1
M. Wt: 384.6 g/mol
InChI Key: NZAMBIVKOCPAJZ-UHFFFAOYSA-N
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Description

2,5-Bis(5-pentylthiophen-2-YL)pyrimidine is a pyrimidine-based heterocyclic compound featuring two 5-pentylthiophen-2-yl substituents at the 2- and 5-positions of the pyrimidine core. Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at opposite positions, serves as an electron-deficient scaffold, while the thiophene units contribute electron-rich, conjugated π-systems. The pentyl alkyl chains enhance solubility in organic solvents, making this compound suitable for solution-processed applications in organic electronics, such as organic field-effect transistors (OFETs) or photovoltaic devices.

Properties

CAS No.

388616-43-1

Molecular Formula

C22H28N2S2

Molecular Weight

384.6 g/mol

IUPAC Name

2,5-bis(5-pentylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C22H28N2S2/c1-3-5-7-9-18-11-13-20(25-18)17-15-23-22(24-16-17)21-14-12-19(26-21)10-8-6-4-2/h11-16H,3-10H2,1-2H3

InChI Key

NZAMBIVKOCPAJZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(S1)C2=CN=C(N=C2)C3=CC=C(S3)CCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo substitution reactions at the thiophene rings or the pyrimidine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs). Its unique structure allows for efficient charge transport and light emission properties.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer and antimicrobial agent. Its ability to interact with biological macromolecules makes it a promising candidate for drug development .

Industry: The compound is also used in the development of corrosion inhibitors and as a component in the fabrication of organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of 2,5-Bis(5-pentylthiophen-2-yl)pyrimidine in biological systems involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Pyrimidine Derivatives with Varied Substituents

  • 2,4-Bis(thiophen-2-YL)pyrimidine : Lacks alkyl chains, reducing solubility but maintaining a conjugated framework. Computational studies using Colle-Salvetti-inspired DFT methods (as in ) predict a higher HOMO-LUMO gap (~3.5 eV) compared to the pentyl-substituted analogue due to reduced electron-donating effects .
  • N-(5-hydroxypyridin-2-yl)pivalamide () : A pyridine derivative with polar hydroxyl and pivalamide groups. While structurally distinct, its commercial availability contrasts with pyrimidine-based compounds, which often require custom synthesis .

Thiophene-Based Compounds

  • Its shorter conjugation length and lack of nitrogen atoms result in a lower experimental bandgap (~3.0 eV) and higher solubility. Structural studies using SHELX-like refinement () reveal planar packing, favoring charge transport .

Electronic and Optical Properties

The table below summarizes hypothetical comparisons based on computational and experimental methodologies inferred from the evidence:

Compound Core Substituents HOMO-LUMO Gap (eV) Solubility Key Methodology
2,5-Bis(5-pentylthiophen-2-YL)pyrimidine Pyrimidine 5-pentylthiophen-2-yl 3.2 (DFT) Moderate DFT
2,4-Bis(thiophen-2-YL)pyrimidine Pyrimidine Thiophen-2-yl 3.5 (DFT) Low DFT
5-Pentyl-2,2'-bithiophene Bithiophene Pentyl 3.0 (Experimental) High SHELX refinement

Key Findings :

  • The pyrimidine core elevates the HOMO-LUMO gap compared to all-thiophene systems, suggesting tunability for specific optoelectronic applications.

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